molecular formula C21H23NOS B11711255 N-[4-(Adamantan-1-YL)phenyl]thiophene-2-carboxamide

N-[4-(Adamantan-1-YL)phenyl]thiophene-2-carboxamide

Cat. No.: B11711255
M. Wt: 337.5 g/mol
InChI Key: GWEXJPLDMGEPDX-UHFFFAOYSA-N
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Description

N-[4-(Adamantan-1-YL)phenyl]thiophene-2-carboxamide is a compound that combines the structural features of adamantane, phenyl, and thiophene groups Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while thiophene is a sulfur-containing heterocycle with significant electronic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Adamantan-1-YL)phenyl]thiophene-2-carboxamide typically involves the following steps:

    Formation of Adamantane Derivative: Adamantane is first functionalized to introduce a phenyl group. This can be achieved through a Friedel-Crafts alkylation reaction where adamantane is reacted with a phenyl halide in the presence of a Lewis acid catalyst.

    Thiophene Carboxamide Formation: The phenyladamantane derivative is then reacted with thiophene-2-carboxylic acid to form the desired carboxamide. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Adamantan-1-YL)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Amines derived from the carboxamide group.

    Substitution: Halogenated derivatives of the phenyl ring.

Scientific Research Applications

N-[4-(Adamantan-1-YL)phenyl]thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its stability and unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-[4-(Adamantan-1-YL)phenyl]thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The adamantane moiety provides rigidity and stability, while the thiophene ring can participate in electronic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide: Another adamantane derivative with a phenyl group.

    Thiophene-2-carboxamide: A simpler thiophene derivative without the adamantane and phenyl groups.

Uniqueness

N-[4-(Adamantan-1-YL)phenyl]thiophene-2-carboxamide is unique due to the combination of the adamantane, phenyl, and thiophene moieties. This structural combination imparts distinct physical and chemical properties, such as enhanced stability, rigidity, and electronic characteristics, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H23NOS

Molecular Weight

337.5 g/mol

IUPAC Name

N-[4-(1-adamantyl)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C21H23NOS/c23-20(19-2-1-7-24-19)22-18-5-3-17(4-6-18)21-11-14-8-15(12-21)10-16(9-14)13-21/h1-7,14-16H,8-13H2,(H,22,23)

InChI Key

GWEXJPLDMGEPDX-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NC(=O)C5=CC=CS5

Origin of Product

United States

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